Lipophilicity Comparison: 1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer
1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride (target) exhibits a computed logP of –0.16 (ChemScence) to –0.46 (Fluorochem) . In contrast, the 1,2,4‑triazole regioisomer 4-(azetidin-3-yl)-4H-1,2,4-triazole displays a logP of –1.36 , representing an increase in hydrophilicity of approximately 1.0 to 1.2 log units. Because the target and the 1,2,4‑triazole isomer have identical molecular formula (C₅H₈N₄) and mass, the substantial lipophilicity difference is solely attributable to the change in triazole ring connectivity. This has direct consequences for passive membrane permeability and non‑specific binding profiles in biological assays [1].
1,2,4-Triazole isomer: logP –1.36
ΔlogP ≈ 1.0–1.2 log units
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = –0.16 (ChemScence) / –0.46 (Fluorochem) for the hydrochloride salt |
| Comparator Or Baseline | 4-(Azetidin-3-yl)-4H-1,2,4-triazole: logP = –1.36 (Fluorochem) |
| Quantified Difference | ΔlogP ≈ 1.0–1.2 log units (target is less hydrophilic than the 1,2,4-triazole analog) |
| Conditions | Computed logP values from vendor-sourced physicochemical data; experimental logP not available |
Why This Matters
A ~1‑log unit logP increase can translate into a 10‑fold higher membrane permeability, critically affecting cellular assay outcomes and oral bioavailability predictions, making the N1‑1,2,3‑triazole scaffold preferable when balanced lipophilicity is required.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
